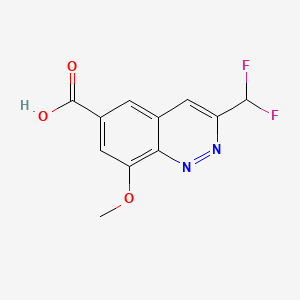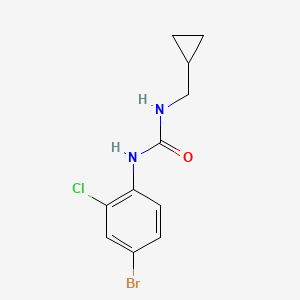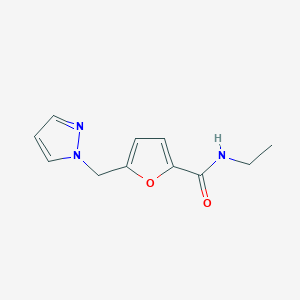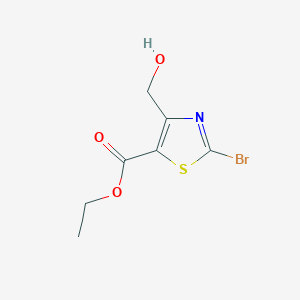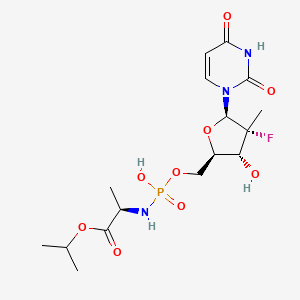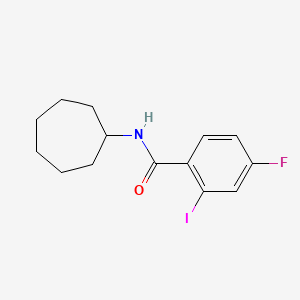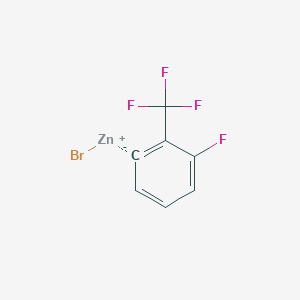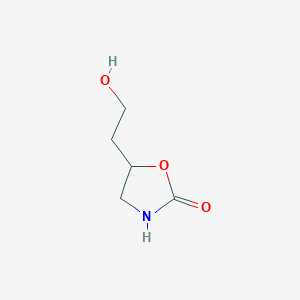
5-(2-Hydroxyethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents. The presence of the hydroxyethyl group at the 5-position of the oxazolidinone ring enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one typically involves the reaction of 2-aminoethanol with carbon dioxide or phosgene. One common method includes heating a mixture of urea, ethanolamine, and dimethylformamide to 120°C, maintaining the temperature for 2 hours, and then increasing it to 150-160°C for 6 hours under reflux conditions. After cooling, the dimethylformamide is removed under reduced pressure, and the product is crystallized from anhydrous ethanol .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of readily available 1,2-aminoalcohols as substrates. These substrates can be converted into cyclic carbamates using various reagents and catalysts, such as sodium hydride or triazabicyclodecene .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Hydroxyethyl)oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: The hydrogen atoms on the nitrogen and carbon atoms can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and carbonyl compounds .
Applications De Recherche Scientifique
5-(2-Hydroxyethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential as an antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria.
Medicine: Derivatives of oxazolidinones, such as linezolid, are used clinically to treat bacterial infections.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyethyl)oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis in bacteria. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain other bacteria .
Comparaison Avec Des Composés Similaires
Linezolid: A well-known oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used to treat bacterial infections.
Contezolid: A newer oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness: 5-(2-Hydroxyethyl)oxazolidin-2-one is unique due to the presence of the hydroxyethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-2-1-4-3-6-5(8)9-4/h4,7H,1-3H2,(H,6,8) |
Clé InChI |
JSLJYIHELNVYTA-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


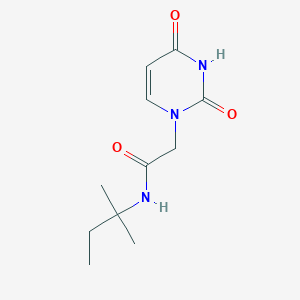
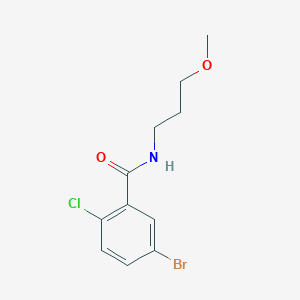
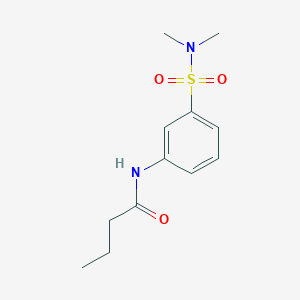
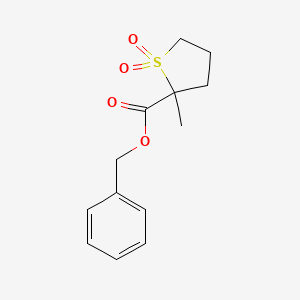
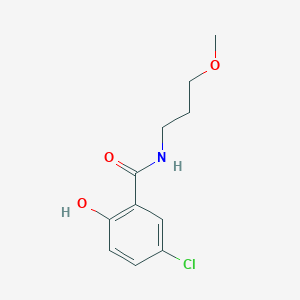
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
